3-Hydroxy-4-methylheptanenitrile
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Overview
Description
3-Hydroxy-4-methylheptanenitrile: is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a nitrile derivative, characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) on a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylheptanenitrile can be achieved through several methods:
From Halogenoalkanes: One common method involves the nucleophilic substitution of halogenoalkanes with cyanide ions.
From Aldehydes and Ketones: Another method involves the addition of hydrogen cyanide to aldehydes or ketones to form hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylheptan-4-one or 3-Methylheptanoic acid.
Reduction: 3-Hydroxy-4-methylheptanamine.
Substitution: 3-Chloro-4-methylheptanenitrile or 3-Bromo-4-methylheptanenitrile.
Scientific Research Applications
3-Hydroxy-4-methylheptanenitrile has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
3-Hydroxy-4-methylheptanenitrile can be compared with similar compounds such as:
3-Hydroxy-4-methylpentanenitrile: Similar structure but with a shorter carbon chain.
3-Hydroxy-4-methylhexanenitrile: Similar structure but with a different carbon chain length.
3-Hydroxy-4-methylheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-hydroxy-4-methylheptanenitrile |
InChI |
InChI=1S/C8H15NO/c1-3-4-7(2)8(10)5-6-9/h7-8,10H,3-5H2,1-2H3 |
InChI Key |
TUWBONVZJFDQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC#N)O |
Origin of Product |
United States |
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